molecular formula C13H15BrN2OS B13888854 7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one

7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one

Cat. No.: B13888854
M. Wt: 327.24 g/mol
InChI Key: QNOGNVPETNXBMO-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common method includes the formation of the thieno[3,2-c]pyridine core followed by bromination and subsequent functionalization with pyrrolidine. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of catalysts and optimized reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine: Shares structural similarities but differs in the position and nature of substituents.

    ®-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: Another brominated heterocyclic compound with a different core structure.

    Pyrrolidine-2,5-diones: Compounds featuring the pyrrolidine ring, often used in medicinal chemistry.

Uniqueness

7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15BrN2OS

Molecular Weight

327.24 g/mol

IUPAC Name

7-bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C13H15BrN2OS/c1-15-8-11(14)12-10(13(15)17)6-9(18-12)7-16-4-2-3-5-16/h6,8H,2-5,7H2,1H3

InChI Key

QNOGNVPETNXBMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)CN3CCCC3)Br

Origin of Product

United States

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